molecular formula C13H10F17NO B15042618 N-butyl-2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononanamide CAS No. 73602-42-3

N-butyl-2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononanamide

Cat. No.: B15042618
CAS No.: 73602-42-3
M. Wt: 519.20 g/mol
InChI Key: UIDMHGBETJKWEZ-UHFFFAOYSA-N
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Description

N-butyl-2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononanamide is a fluorinated compound known for its unique chemical properties. This compound is characterized by the presence of multiple fluorine atoms, which impart significant hydrophobicity and chemical stability. It is used in various industrial and scientific applications due to its distinctive characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononanamide typically involves the reaction of N-butylamine with a fluorinated acid chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride. The general reaction scheme is as follows:

N-butylamine+Fluorinated acid chlorideThis compound+HCl\text{N-butylamine} + \text{Fluorinated acid chloride} \rightarrow \text{this compound} + \text{HCl} N-butylamine+Fluorinated acid chloride→this compound+HCl

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity. The product is typically purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

N-butyl-2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononanamide can undergo various chemical reactions, including:

    Substitution Reactions: Due to the presence of fluorine atoms, the compound can participate in nucleophilic substitution reactions.

    Reduction Reactions: The amide group can be reduced to an amine under specific conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.

    Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) in ether solvents.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products

    Substitution: Formation of substituted amides.

    Reduction: Formation of N-butyl-2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononanamine.

    Oxidation: Formation of perfluorinated carboxylic acids.

Scientific Research Applications

N-butyl-2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononanamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential use in drug delivery systems due to its hydrophobic nature.

    Medicine: Explored for its potential in creating fluorinated pharmaceuticals with enhanced stability and bioavailability.

    Industry: Utilized in the production of specialty coatings, lubricants, and surfactants due to its chemical resistance and low surface energy.

Mechanism of Action

The mechanism of action of N-butyl-2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononanamide is primarily influenced by its fluorinated structure. The multiple fluorine atoms create a highly electronegative environment, which can interact with various molecular targets. This interaction can lead to changes in the physical and chemical properties of the target molecules, such as increased hydrophobicity and altered reactivity. The compound can also disrupt biological membranes, making it useful in drug delivery applications.

Comparison with Similar Compounds

Similar Compounds

  • 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl acrylate
  • 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl acrylate
  • 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl methacrylate

Uniqueness

N-butyl-2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononanamide is unique due to its specific combination of a butyl group and a highly fluorinated nonanamide structure. This combination imparts distinct properties such as enhanced hydrophobicity, chemical stability, and potential biological activity, making it valuable for specialized applications in various fields.

Properties

CAS No.

73602-42-3

Molecular Formula

C13H10F17NO

Molecular Weight

519.20 g/mol

IUPAC Name

N-butyl-2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononanamide

InChI

InChI=1S/C13H10F17NO/c1-2-3-4-31-5(32)6(14,15)7(16,17)8(18,19)9(20,21)10(22,23)11(24,25)12(26,27)13(28,29)30/h2-4H2,1H3,(H,31,32)

InChI Key

UIDMHGBETJKWEZ-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

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